molecular formula C25H27ClN6O2 B11433037 7-Benzyl-8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione

7-Benzyl-8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione

Cat. No.: B11433037
M. Wt: 479.0 g/mol
InChI Key: PMJINWQTJFICES-UHFFFAOYSA-N
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Description

This compound is a purine-2,6-dione derivative featuring a benzyl group at position 7, a 4-(3-chlorophenyl)piperazinyl-methyl substituent at position 8, and methyl groups at positions 1 and 3 (Fig. 1). Its molecular formula is C24H27ClN6O2 (molecular weight: 467.0 g/mol). The structure is characterized by:

  • Benzyl group at position 7: Enhances lipophilicity and aromatic interactions with receptor sites.
  • 4-(3-Chlorophenyl)piperazinyl-methyl group at position 8: A common pharmacophore in serotonin receptor ligands, contributing to 5-HT receptor affinity.
  • 1,3-Dimethyl groups: Improve metabolic stability by reducing oxidation at these positions.

The compound’s synthetic route involves functionalizing the purine core with targeted substituents, as outlined in purine-dione synthesis schemes (e.g., Scheme 33 in ).

Properties

Molecular Formula

C25H27ClN6O2

Molecular Weight

479.0 g/mol

IUPAC Name

7-benzyl-8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C25H27ClN6O2/c1-28-23-22(24(33)29(2)25(28)34)32(16-18-7-4-3-5-8-18)21(27-23)17-30-11-13-31(14-12-30)20-10-6-9-19(26)15-20/h3-10,15H,11-14,16-17H2,1-2H3

InChI Key

PMJINWQTJFICES-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC(=CC=C4)Cl)CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Functionalization of the Purine Core

The 8-position of 1,3-dimethylxanthine is activated for substitution by introducing a chloromethyl group via reaction with paraformaldehyde and thionyl chloride. This intermediate, 8-chloromethyl-1,3-dimethylxanthine, is isolated as a white crystalline solid (mp 142–145°C) and characterized by 1H^1H-NMR (δ\delta 4.52 ppm, s, 2H).

Piperazine Coupling Reaction

The chloromethyl intermediate undergoes nucleophilic displacement with 4-(3-chlorophenyl)piperazine in anhydrous acetonitrile at 80°C for 12 hours. Triethylamine is added to scavenge HCl, driving the reaction to completion (yield: 82%). Kinetic studies reveal second-order dependence on piperazine concentration, suggesting a bimolecular mechanism.

Benzylation at the 7-Position

The 7-position is alkylated using benzyl bromide in the presence of potassium carbonate. This step proceeds via an SN2S_N2 mechanism, with optimal yields (75%) achieved at 60°C in DMF. Over-alkylation at the 9-position is mitigated by steric hindrance from the 1,3-dimethyl groups.

Optimization Strategies for Improved Yield

Solvent and Temperature Effects

Comparative studies demonstrate that polar aprotic solvents (DMF, DMSO) enhance reaction rates compared to toluene or THF. A temperature threshold of 70°C is critical for the piperazine coupling step, beyond which decomposition occurs.

Catalytic Enhancements

The addition of catalytic iodine (5 mol%) accelerates the chloromethylation step by polarizing the C–Cl bond, reducing reaction time from 24 to 8 hours. Similarly, microwave-assisted synthesis at 100 W reduces the piperazine coupling duration to 2 hours with a 15% yield improvement.

Purification and Isolation Techniques

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol. HPLC analysis (C18 column, 70:30 acetonitrile/water) confirms ≥98% purity. Key spectral data include:

  • 1H^1H-NMR (400 MHz, DMSO-d6) : δ\delta 2.85 (s, 3H, N–CH3), 3.12 (s, 3H, N–CH3), 3.72 (m, 8H, piperazine), 4.61 (s, 2H, CH2), 7.25–7.42 (m, 8H, aromatic).

  • HRMS (ESI+) : m/z 467.1682 [M+H]+ (calc. 467.1689).

Analytical Validation and Quality Control

Stability studies indicate the compound degrades <2% over 6 months at 25°C when stored under nitrogen. Residual solvents (DMF, acetonitrile) are monitored via GC-MS, adhering to ICH guidelines (<500 ppm).

Comparative Analysis of Synthetic Routes

ParameterClassical MethodMicrowave-Assisted
Reaction Time24–36 hours4–6 hours
Yield68–75%82–85%
Purity95–97%98–99%
Energy ConsumptionHighModerate

Challenges and Mitigation Strategies

  • Regioselectivity : Competing alkylation at the 9-position is minimized by using bulkier bases (e.g., DBU).

  • Piperazine Hydrolysis : Anhydrous conditions and molecular sieves prevent ring-opening during coupling .

Chemical Reactions Analysis

Types of Reactions

7-benzyl-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Activities:
The compound is primarily studied for its interaction with adenosine receptors, particularly the A1 receptor subtype. Research indicates that it may act as an allosteric modulator or antagonist, influencing cellular signaling pathways related to neurotransmission and cardiovascular functions .

Therapeutic Potential:

  • Anti-inflammatory Effects: Studies have shown that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, a related compound demonstrated inhibition of cyclooxygenase enzymes, which are critical in inflammatory processes.
  • Anticancer Activity: The compound has shown promising results in inhibiting tumor growth in various cancer cell lines. In vitro studies indicated an IC50 value of 25.72 ± 3.95 μM against MCF cell lines, suggesting effective cytotoxicity against cancer cells. In vivo studies on tumor-bearing mice further supported its potential as an anticancer agent.

Biochemical Research

Biochemical Probes:
The compound has been investigated as a biochemical probe to study cellular processes. Its unique structure allows it to interact with various biological targets, making it useful for exploring signal transduction pathways and cellular mechanisms.

Enzyme Inhibition Studies:
Research has highlighted its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and phosphoinositide 3-kinase (PI3K). For example, a derivative exhibited an IC50 value of 0.089 µM against AChE, indicating potential applications in treating neurodegenerative diseases.

Synthetic Applications

Building Block for Complex Molecules:
7-Benzyl-8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione serves as a valuable building block for synthesizing more complex organic molecules. Its unique structural features make it a versatile starting material in synthetic organic chemistry.

Synthesis Methods:
The synthesis typically involves multiple steps, including the Mannich reaction and other condensation reactions under controlled conditions using solvents like ethanol or methanol and catalysts like hydrochloric acid or acetic acid.

Industrial Applications

Material Development:
This compound is also explored for its potential in developing new materials and chemical processes due to its unique chemical properties and reactivity profiles.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the anticancer effects of derivatives similar to 7-Benzyl-8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione on human breast cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis at certain concentrations.

Case Study 2: Enzyme Inhibition

Another research effort focused on the inhibition of acetylcholinesterase by this compound's derivatives. The study found that certain modifications enhanced binding affinity and selectivity towards AChE compared to other enzymes, suggesting its potential use in neuropharmacology.

Mechanism of Action

The mechanism of action of 7-benzyl-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Substitutions at Position 7

Compound Name Substituent at Position 7 Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound Benzyl C24H27ClN6O2 467.0 High aromaticity; moderate lipophilicity
7-Butyl Analog (CAS 851937-66-1) Butyl C22H29ClN6O2 444.96 Increased lipophilicity; potential for prolonged half-life
7-(2-Bromophenyl) Analog 2-Bromophenylmethyl C19H23BrN6O2 444.3 Enhanced halogen bonding; possible higher receptor affinity
7-(2,6-Dichlorobenzyl) Analog 2,6-Dichlorobenzyl C24H24Cl2N6O4 531.4 Dual chlorine atoms improve binding but may increase toxicity

Key Insight : The benzyl group in the target compound balances lipophilicity and receptor binding, while bulkier or halogenated substituents (e.g., butyl, bromophenyl) alter pharmacokinetics and receptor interactions.

Substitutions at Position 8

Compound Name Substituent at Position 8 Receptor Affinity Biological Activity
Target Compound 4-(3-Chlorophenyl)piperazinyl-methyl 5-HT1A/5-HT2A/5-HT7 (predicted) Under investigation
Compound 21 4-(4-(3-Chlorophenyl)piperazinyl)butylamino Mixed 5-HT1A/5-HT2A/5-HT7 Antidepressant-like effect in FST; anxiolytic in FPT
Piperidine Analog 3-Azanylpiperidin-1-yl Unknown Structural rigidity due to piperidine vs. piperazine
Furan-Carbonyl Piperazine Analog 4-(Furan-2-carbonyl)piperazinyl-methyl Unreported Ester group may alter solubility and metabolism

Key Insight: The 4-(3-chlorophenyl)piperazinyl group in the target compound is critical for serotonin receptor interactions. Elongated linkers (e.g., butylamino in Compound 21) may enhance receptor subtype selectivity.

Core Structure Modifications

Compound Class Core Structure Example Compound Key Feature
Purine-2,6-Dione Purine with two ketones Target Compound Optimized for CNS receptor binding
Pyrrolidine-2,5-Dione Pyrrolidine-dione 3-Phenylpyrrolidine-2,5-dione Tested for anticonvulsant activity
Thiazole-Urea Derivatives Thiazole-urea Compound 2b (CAS 709.9 g/mol) High yield (78.3%); urea moiety for hydrogen bonding

Key Insight : The purine-2,6-dione core offers a balance of hydrogen-bonding capacity and planar rigidity, distinguishing it from anticonvulsant-focused pyrrolidine-diones or urea-based thiazoles.

Biological Activity

7-Benzyl-8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione (CAS Number: 847407-82-3) is a synthetic compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article focuses on the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

The molecular formula of 7-Benzyl-8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione is C24H27ClN6O2C_{24}H_{27}ClN_{6}O_{2} with a molecular weight of approximately 467.0 g/mol. The structure includes a purine base modified with a benzyl group and a piperazine moiety, which are critical for its biological interactions.

PropertyValue
CAS Number847407-82-3
Molecular FormulaC24H27ClN6O2
Molecular Weight467.0 g/mol

7-Benzyl-8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione is primarily studied for its interaction with the adenosine receptors, particularly the A1 receptor subtype. Research indicates that compounds with structural similarities can act as allosteric modulators or antagonists at these receptors, influencing various cellular signaling pathways related to neurotransmission and cardiovascular functions .

Pharmacological Effects

The compound exhibits several pharmacological effects:

  • CNS Activity : It has been shown to affect neurotransmitter systems, particularly those involving serotonin and dopamine pathways.
  • Cardiovascular Effects : Similar compounds have demonstrated vasodilatory properties and potential benefits in managing conditions like hypertension.
  • Anti-inflammatory Properties : Some studies suggest that it may possess anti-inflammatory effects through modulation of immune responses.

Case Studies

Case Study 1: A1 Adenosine Receptor Modulation
A study by Zhang et al. (2008) evaluated various derivatives of piperazine compounds for their ability to enhance A1 receptor activity. The findings indicated that modifications on the phenyl ring significantly influenced their binding affinity and functional activity in cAMP assays .

Case Study 2: Neurotransmitter Interaction
In a pharmacological evaluation of related compounds, it was found that the introduction of the chlorophenyl group enhanced interaction with serotonin receptors, suggesting potential applications in treating mood disorders .

Research Findings

Recent research has highlighted the importance of substituent variations on the piperazine ring in determining biological activity. For instance:

  • Binding Affinity : Compounds with a 4-chlorophenyl group showed increased binding affinity to A1 receptors compared to other substitutions.
  • Functional Studies : In vitro studies demonstrated that certain derivatives could effectively inhibit cAMP accumulation, indicating their potential as therapeutic agents targeting adenosine receptors.

Q & A

Q. What are the recommended synthetic routes for 7-Benzyl-8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves multi-step functionalization of the purine-2,6-dione core. A plausible route includes:

Alkylation : Introduce the benzyl group at the 7-position via nucleophilic substitution using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF).

Piperazine Coupling : React the 8-methyl intermediate with 4-(3-chlorophenyl)piperazine via reductive amination (NaBH₃CN in MeOH) to install the [[4-(3-chlorophenyl)piperazin-1-yl]methyl] moiety.

Purification : Use column chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor intermediates via TLC and final product via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm, piperazine methylene at δ 2.5–3.5 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~505).
  • HPLC-PDA : Reverse-phase HPLC with photodiode array detection (λ = 254 nm) to assess purity and stability under varying pH conditions .

Advanced Research Questions

Q. How can molecular docking studies be designed to investigate the interaction of this compound with adenosine receptors (e.g., A₁, A₂A)?

  • Methodological Answer :

Protein Preparation : Retrieve crystal structures of target receptors (e.g., PDB IDs 6Z8, 4UCI) and optimize protonation states using tools like Schrödinger’s Protein Preparation Wizard.

Ligand Preparation : Generate 3D conformers of the compound using Open Babel, followed by energy minimization (MMFF94 force field).

Docking Protocol : Use AutoDock Vina or Glide for flexible docking, focusing on key binding residues (e.g., His251, Asn253 in A₂A). Validate with negative controls (e.g., caffeine) and analyze binding energies (ΔG) and pose clustering .

Q. What strategies address discrepancies in pharmacological data across studies, such as conflicting IC₅₀ values for PDE inhibition?

  • Methodological Answer :
  • Assay Standardization : Use identical enzyme sources (e.g., recombinant human PDE4B) and buffer conditions (pH 7.4, Mg²⁺/Ca²⁺ concentrations).
  • Data Normalization : Include reference inhibitors (e.g., rolipram for PDE4) to control for inter-experimental variability.
  • Meta-Analysis : Apply statistical models (e.g., random-effects meta-regression) to account for study heterogeneity, as seen in supplementary analyses of related purine derivatives .

Q. How can in vivo pharmacokinetic (PK) studies be optimized to evaluate this compound’s blood-brain barrier (BBB) penetration?

  • Methodological Answer :

Animal Models : Administer the compound intravenously (2 mg/kg) and orally (10 mg/kg) in Sprague-Dawley rats. Collect plasma and cerebrospinal fluid (CSF) at timed intervals.

LC-MS/MS Quantification : Use a validated method with deuterated internal standards (e.g., d₄-theophylline) to measure concentrations.

BBB Penetration Metrics : Calculate CSF/plasma ratio and logBB (log[brain]/[plasma]). Compare with reference compounds (e.g., theophylline) to assess passive diffusion vs. active transport .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the compound’s selectivity for serotonin vs. dopamine receptors?

  • Methodological Answer :
  • Radioligand Binding Assays : Perform competitive binding assays using ³H-ketanserin (5-HT₂A) and ³H-spiperone (D₂) in HEK293 cells expressing cloned receptors.
  • Functional Assays : Measure cAMP accumulation (HTRF assay) or calcium flux (Fluo-4 AM) to distinguish agonist/antagonist activity.
  • Structural Insights : Compare the compound’s piperazine-phenyl interactions with crystal structures of 5-HT₂A (e.g., PDB 6WGT) vs. D₂ (PDB 6CM4). Differences in hydrophobic pocket occupancy may explain selectivity variations .

Methodological Framework

Q. What theoretical frameworks guide the design of structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute the 3-chlorophenyl group with electron-withdrawing (e.g., 3-CF₃) or donating (e.g., 3-OCH₃) moieties to assess electronic effects on receptor affinity.
  • Conformational Analysis : Use molecular dynamics (MD) simulations (AMBER force field) to evaluate flexibility of the piperazine-methyl linker.
  • Free-Wilson Analysis : Quantify contributions of substituents (e.g., benzyl vs. phenethyl) to PDE inhibitory activity using multivariate regression .

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